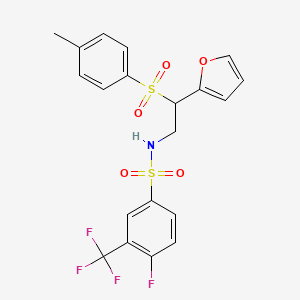

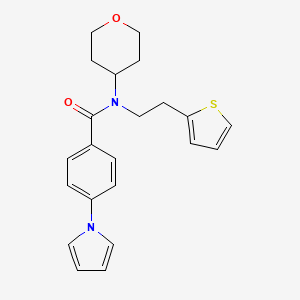

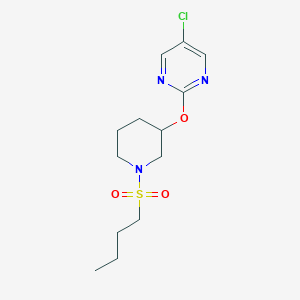

![molecular formula C9H8FN3S2 B2732999 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine CAS No. 685108-09-2](/img/structure/B2732999.png)

5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine” is a chemical compound with a linear formula of C17H15FN2OS3 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .

Synthesis Analysis

The synthesis of thiadiazole derivatives has been reported in the literature . The process involves dissolving 5-sulfanyl-1,3,4-thiadiazole-2-arylamine in 85% KOH solution and then stirring it for 5–10 min at room temperature . The temperature is then brought down to 0°C .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C17H15FN2OS3 . The molecular weight of this compound is 378.512 .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition for Antitumor Agents

A significant application of 5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine derivatives is their role as inhibitors of carbonic anhydrase (CA), especially the tumor-associated isozyme IX. These compounds exhibit potent inhibition, with inhibition constants in the low nanomolar range, suggesting their potential as antitumor agents. The unique inhibition profile of CA IX, distinct from other isozymes, underscores the therapeutic possibilities of these compounds in targeting tumor environments without affecting the physiological functions of CA in normal tissues (Ilies et al., 2003).

Photodynamic Therapy for Cancer Treatment

Another research avenue explores the use of this compound derivatives in photodynamic therapy (PDT) for cancer. Zinc phthalocyanine derivatives substituted with these compounds have shown high singlet oxygen quantum yields, making them promising Type II photosensitizers for PDT. Their efficacy in producing singlet oxygen, a key reactive species in PDT, positions these derivatives as potential agents for the selective treatment of cancer through light-induced cytotoxicity (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antimicrobial Applications

The antifungal activity of metal complexes containing aminobenzolamide derivatives, structurally similar to this compound, against various Aspergillus and Candida species has been reported. These complexes exhibit potent antifungal properties, suggesting their potential use in treating fungal infections. The mechanism of action appears unrelated to lanosterol-14-α-demethylase inhibition, indicating a novel pathway for fungal growth inhibition, possibly involving phosphomannose isomerase (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Antitubercular Activity

Derivatives of this compound have also been investigated for their antitubercular properties. Certain compounds within this class exhibit exceptional in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentrations indicating high potency. Their selective antimycobacterial effect, combined with low toxicity in mammalian cells, highlights their potential as novel antitubercular agents (Karabanovich et al., 2016).

Antidepressant and Anxiolytic Properties

Research into the central nervous system (CNS) activity of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, related structurally to this compound, has uncovered compounds with marked antidepressant and anxiolytic effects. These effects are comparable to those of reference drugs such as Imipramine and Diazepam, offering a promising avenue for the development of new psychiatric medications with potentially lower side effect profiles (Clerici et al., 2001).

Propiedades

IUPAC Name |

5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAOMCKIZYUGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

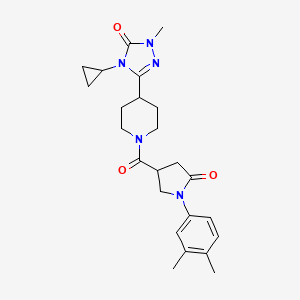

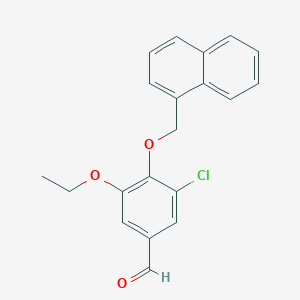

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)

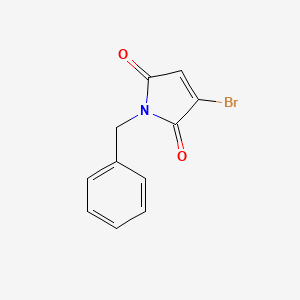

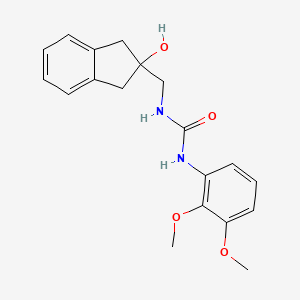

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)

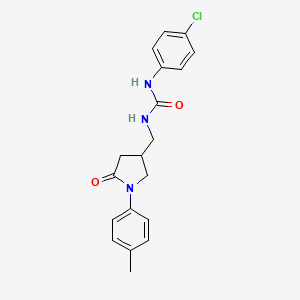

![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)

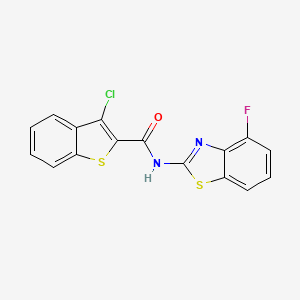

![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2732939.png)